molecular formula C₇H₄Cl₂FNO B106205 Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy- CAS No. 51088-25-6

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-

Cat. No. B106205
CAS RN: 51088-25-6
M. Wt: 208.01 g/mol
InChI Key: XQUJVGVNTYDLIG-XFFZJAGNSA-N
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Description

The compound "Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their chemical properties, which can provide insights into the analysis of similar compounds. For instance, N-functionalized benzotriazole-1-carboximidoyl chlorides are described as stable and novel synthetic equivalents for isocyanide dichlorides, which can be used to synthesize polysubstituted guanidines and other derivatives .

Synthesis Analysis

The synthesis of related compounds involves the use of carboximidoyl chlorides as intermediates. For example, N-functionalized benzotriazole-1-carboximidoyl chlorides are readily prepared and used in subsequent condensations to afford various substituted compounds . Similarly, solvent-free synthesis methods have been employed to create derivatives such as (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides with high yields .

Molecular Structure Analysis

The molecular structure of related compounds often includes strong intramolecular hydrogen bonding, as seen in the solid-state structures of N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides . These strong intramolecular interactions can significantly influence the reactivity and stability of the compounds.

Chemical Reactions Analysis

The reactivity of carboximidoyl chlorides with various substrates can lead to a range of chemical reactions. For instance, 2-(chloroseleno)benzoyl chloride acts as a bifunctional electrophile, reacting with C-H acids to produce selenophen derivatives . N-(Pentafluorophenyl)carbonimidoyl dichloride reacts with fluorinated benzenes in the presence of AlCl3 to yield imidoyl chlorides and azomethines .

Physical and Chemical Properties Analysis

The physical and chemical properties of carboximidoyl chloride derivatives can be influenced by their substituents. For example, the spectral data of imine-carboximido derivatives have been correlated with Hammett substituent constants, indicating the effects of substituents on spectral group absorptions . Soluble fluoro-polyimides derived from related compounds exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability .

Scientific Research Applications

Scientific Research Applications of Related Chemical Compounds

Environmental Impact and Regulation : Research on similar chemical compounds, such as chlorinated solvents and phthalates, often focuses on their occurrence, fate, and behavior in the environment. Studies highlight the widespread use of these compounds in industry and consumer products, their detection in various environmental compartments, and their potential health risks due to toxicity and persistence. Regulatory frameworks and risk assessments aim to minimize potential dietary and environmental risks associated with these chemicals, underscoring the importance of monitoring and regulating their use (Adenuga, 2022; Brahushi et al., 2017).

Supramolecular Chemistry and Nanotechnology : Certain benzene derivatives have been explored for their ordering properties in supramolecular chemistry, demonstrating potential applications ranging from nanotechnology to biomedical fields. The self-assembly and multivalent nature of these compounds facilitate their use in creating nanometer-sized structures and in medical applications, highlighting the versatility of benzene-based compounds in advanced scientific research (Cantekin, de Greef, & Palmans, 2012).

Polymer Processing and Degradation : The thermal degradation of poly(vinyl chloride) (PVC) and related polymers involves complex mechanisms that have significant implications for materials science and engineering. Studies on structural defects and degradation pathways in PVC highlight the scientific interest in understanding and improving the stability and performance of chlorinated polymers in various applications (Starnes, 2002).

Toxicity and Human Health : The health risks associated with exposure to chlorinated solvents and other similar chemicals, particularly in occupational settings, have been extensively studied. These studies contribute to a broader understanding of the adverse effects such chemicals can have on human health, including reproductive dysfunction and potential carcinogenicity. This body of research underscores the need for stringent safety protocols and regulations to protect individuals from harmful exposures (Ruder, 2006; Schrag & Dixon, 1985).

Safety And Hazards

In terms of safety, it is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area . For any exposure, consult a physician and show the safety data .

properties

IUPAC Name

(1Z)-2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUJVGVNTYDLIG-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-

CAS RN

51088-25-6
Record name Benzenecarboximidoyl chloride, 2-chloro-6-fluoro-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051088256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-CHLORO-6-FLUOROBENZALDCHLOROXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluorobenzaldehyde oxime (5.13 g, 29.6 mmol) in DMF (50 ml) was added a portion of N-chlorosuccinimide followed by a syringe of HCl gas (5 ml from the vapors of a conc. HCl solution). The temperature increased slightly and the rest of the N-chlorosuccinimide (total of 4.07 g, 30.5 mmol) was added. After stirring at room temperature for 1 h, ice was added and the mixture was extracted twice with diethyl ether. The combined organic fractions were washed (brine), dried (MgSO4), filtered, and concentrated. Column chromatography (silica gel, hexane/Et2O gradient) gave 2-chloro-6-fluorobenzoylchloride oxime (4.83 g, 78%).
Quantity
5.13 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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4.07 g
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Synthesis routes and methods II

Procedure details

To a solution of (E)-2-chloro-6-fluorobenzaldehyde oxime (2 g) in 10 mL Dimethylformamide (DMF) at room temperature 0.23 g N-Chlorosuccinimide (NCS) were added. Dry hydrogen chloride was bubbled into the DMF solution until the reaction temperature rise up to 35° C. Then 1.21 g N-chloro-succinimide were added in portions, the temperature was kept at 35-45° C. The reaction mixture was cooled to room temperature and poured into 30 mL ice and extracted with ether. Combined extracts were dried and evaporated to give 2.5 g of 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
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0.23 g
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reactant
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10 mL
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solvent
Reaction Step One

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